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Compound of Interest

Compound Name:
1-(6-Nitrobenzo[d][1,3]dioxol-5-

yl)ethanol

Cat. No.: B068393 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of α-Methyl-6-nitro-1,3-benzodioxole-

5-methanol

This guide provides a comprehensive technical overview of the methodologies and analytical

reasoning required for the complete structure elucidation of α-Methyl-6-nitro-1,3-benzodioxole-

5-methanol. This molecule, with its distinct combination of a substituted benzodioxole core, a

nitro group, and a secondary alcohol, presents an interesting case for structural analysis. The

principles and workflows detailed herein are designed for researchers, scientists, and

professionals in drug development and forensic chemistry, providing a robust framework for the

characterization of novel small molecules.

The elucidation of a chemical structure is a deductive process, piecing together evidence from

multiple analytical techniques to form a coherent and verifiable conclusion. For a novel

compound like α-Methyl-6-nitro-1,3-benzodioxole-5-methanol, a multi-faceted analytical

approach is not just recommended, but essential for unambiguous confirmation. This guide will

explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.

Molecular Overview and Synthetic Context
Chemical Identity:

Systematic Name: α-Methyl-6-nitro-1,3-benzodioxole-5-methanol
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Synonyms: α-Methyl-6-nitropiperonyl alcohol, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[1][2]

CAS Number: 159873-64-0[1][2]

Molecular Formula: C₉H₉NO₅[1][2]

Molecular Weight: 211.17 g/mol [1][2]

A plausible synthetic route to this compound could involve the nitration of 1,3-benzodioxole-5-

carbaldehyde (piperonal), followed by a Grignard reaction with methylmagnesium bromide to

form the secondary alcohol. This synthetic context is crucial as it provides an initial hypothesis

for the molecular structure.

Mass Spectrometry: The Molecular Blueprint
Mass spectrometry is the first port of call in structure elucidation, providing the molecular

weight and fragmentation patterns that offer initial clues to the compound's composition.[3]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g.,

methanol or dichloromethane).

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion

probe or gas chromatography (GC) inlet.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Data and Interpretation
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The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be

employed to confirm the elemental composition.

Expected m/z Proposed Fragment Significance

211 [C₉H₉NO₅]⁺ Molecular Ion (M⁺)

196 [M - CH₃]⁺ Loss of a methyl group

194 [M - OH]⁺ Loss of a hydroxyl group

165 [M - NO₂]⁺ Loss of the nitro group

151 [C₈H₇O₃]⁺
Fragmentation of the side

chain

135 [C₇H₃O₃]⁺ Further fragmentation

The fragmentation pattern provides a roadmap to the molecule's structure. For instance, the

loss of a methyl group (15 amu) and a nitro group (46 amu) would strongly support the

proposed structure.

Mass Spectrometry Workflow
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Caption: Workflow for Mass Spectrometry Analysis.

Infrared Spectroscopy: Functional Group
Identification
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Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional

groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal

(e.g., diamond or germanium).

Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the

sample at the surface.

Spectrum Generation: The attenuated beam is detected, and a Fourier transform is applied

to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Expected Data and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of

specific bonds within the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group

3500-3200 (broad) O-H stretch Alcohol

3100-3000 C-H stretch Aromatic

2980-2850 C-H stretch Aliphatic

1550-1475 (strong) N-O asymmetric stretch Aromatic Nitro[4][5]

1360-1290 (strong) N-O symmetric stretch Aromatic Nitro[4][5]

1250-1200 & 1040-1000 C-O-C stretch Dioxole ring

1100-1000 C-O stretch Secondary Alcohol

The presence of a broad peak in the 3500-3200 cm⁻¹ region is a strong indicator of the

hydroxyl group.[6] The two strong absorptions for the nitro group are also highly diagnostic.[4]

[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and connectivity of atoms

in a molecule.[3] For α-Methyl-6-nitro-1,3-benzodioxole-5-methanol, ¹H and ¹³C NMR, along

with 2D techniques like COSY and HSQC, are indispensable.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse

sequences are applied to acquire the ¹H and ¹³C spectra.

Data Processing: The raw data (Free Induction Decay) is processed (Fourier transform,

phasing, and baseline correction) to obtain the NMR spectrum.

Expected ¹H NMR Data and Interpretation (in CDCl₃)
Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.5 s 1H Ar-H

~7.0 s 1H Ar-H

~6.1 s 2H O-CH₂-O

~5.2 q 1H CH-OH

~2.5 d 1H OH

~1.5 d 3H CH₃

The two singlets in the aromatic region are due to the isolated aromatic protons.

The singlet around 6.1 ppm is characteristic of the methylenedioxy bridge protons.[7][8]
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The quartet for the methine proton (CH-OH) is due to coupling with the adjacent methyl

group protons.

The doublet for the methyl group is due to coupling with the methine proton.

The hydroxyl proton will appear as a broad singlet, and its position can be concentration-

dependent. It will also exchange with D₂O.[9]

Expected ¹³C NMR Data and Interpretation (in CDCl₃)
Chemical Shift (δ, ppm) Assignment

~150-145 Ar-C (quaternary, attached to O)

~140 Ar-C (quaternary, attached to NO₂)

~135 Ar-C (quaternary)

~110-105 Ar-CH

~102 O-CH₂-O

~68 CH-OH

~25 CH₃

The chemical shifts are predictions based on the electronic environment of each carbon. The

downfield shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group

and the oxygen atoms of the dioxole ring.
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Caption: Integration of 2D NMR data for structural confirmation.

X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography

offers unambiguous proof of structure by determining the precise three-dimensional

arrangement of atoms in a crystal.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: High-quality single crystals of the compound are grown, often by slow

evaporation of a solvent.[11][12][13]

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is collected on a detector as the crystal is rotated.[11][12]
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Structure Solution and Refinement: The diffraction data is used to solve the phase problem

and generate an electron density map, from which the atomic positions are determined and

refined.[12]

Expected Outcome
A successful X-ray crystallographic analysis will provide the precise coordinates of all atoms in

the crystal lattice, confirming the connectivity, stereochemistry (if applicable, though this

molecule is achiral unless resolved), and conformation of the molecule. This technique would

definitively confirm the relative positions of the nitro group, the methanol substituent, and the

methylenedioxy bridge on the aromatic ring.

Conclusion: A Unified Structural Assignment
The structure elucidation of α-Methyl-6-nitro-1,3-benzodioxole-5-methanol is achieved through

the systematic and integrated application of multiple analytical techniques. Mass spectrometry

confirms the molecular formula, while IR spectroscopy identifies the key functional groups.

NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. Finally,

X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional

structure. This comprehensive approach ensures the scientific rigor required in modern

chemical research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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